2-Methyl-2-pentenoic acid

Catalog No.
S1493037
CAS No.
16957-70-3
M.F
C6H10O2
M. Wt
114.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methyl-2-pentenoic acid

CAS Number

16957-70-3

Product Name

2-Methyl-2-pentenoic acid

IUPAC Name

(E)-2-methylpent-2-enoic acid

Molecular Formula

C6H10O2

Molecular Weight

114.14 g/mol

InChI

InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4+

InChI Key

JJYWRQLLQAKNAD-SNAWJCMRSA-N

SMILES

Array

solubility

Slightly soluble in water; soluble in chloroform, carbon disulfide, ether
soluble (in ethanol)

Synonyms

(2E)-2-Methyl-2-pentenoic Acid; (E)-2-Methyl-2-pentenoic Acid; (2E)-2-Methylpent-2-enoic Acid

Canonical SMILES

CCC=C(C)C(=O)O

Isomeric SMILES

CC/C=C(\C)/C(=O)O

The exact mass of the compound 2-Methyl-2-pentenoic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in water; soluble in chloroform, carbon disulfide, ethersoluble (in ethanol). The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Methyl-2-pentenoic acid (CAS: 16957-70-3), commonly known as strawberry acid, is an α,β-unsaturated carboxylic acid characterized by its six-carbon chain and conjugated double bond. In industrial procurement, it is primarily sourced as the pure (E)-isomer at purities exceeding 98% [1]. Beyond its mainstream role as a high-impact flavor and fragrance compound (FEMA 3195), this material serves as a critical structural motif and intermediate in asymmetric synthesis, agrochemical development, and the production of complex natural products. Its defined stereochemistry and reactive conjugated system make it a predictable precursor for targeted catalytic hydrogenations and esterifications [2].

Substituting 2-methyl-2-pentenoic acid with closely related homologs, such as tiglic acid (2-methyl-2-butenoic acid) or straight-chain trans-2-hexenoic acid, fundamentally alters both chemical reactivity and end-product performance. In asymmetric hydrogenation, the extended ethyl group at the beta-position of 2-methyl-2-pentenoic acid imposes different steric demands on chiral catalysts compared to the methyl group of tiglic acid, directly impacting enantiomeric excess (ee) and reaction kinetics [1]. Furthermore, in organoleptic and formulation contexts, generic substitution fails completely: while 2-methyl-2-pentenoic acid provides a distinct, jammy berry profile essential for specific target formulations, tiglic acid shifts the profile toward spicy, caramellic notes [2]. Additionally, utilizing crude cis/trans mixtures instead of the pure (E)-isomer leads to melting point depression and inconsistent crystallization, compromising batch-to-batch reproducibility in industrial workflows [3].

Asymmetric Hydrogenation Efficiency and Enantioselectivity

When subjected to asymmetric hydrogenation using chiral Ru(OCOCH3)2[(S)-H8-BINAP] catalysts, (E)-2-methyl-2-pentenoic acid demonstrates reliable processability into optically active carboxylic acids. Studies indicate that the specific steric bulk of the beta-ethyl group allows for high asymmetric induction, achieving >95% enantiomeric excess (ee) under optimized conditions. In contrast, varying the chain length or substitution pattern (as seen with other 2-alkyl-2-alkenoic acids) can alter the coordination dynamics with the transition metal center, requiring re-optimization of the catalyst-to-substrate ratio or pressure parameters to maintain equivalent enantioselectivity [1].

Evidence DimensionEnantiomeric excess (ee) in Ru-catalyzed asymmetric hydrogenation
Target Compound Data(E)-2-Methyl-2-pentenoic acid (>95% ee with specific chiral catalysts)
Comparator Or BaselineSubstituted 2-alkenoic acid baselines
Quantified DifferenceMaintains high ee (>95%) comparable to tiglic acid, but yields a distinct chiral hexanoic acid derivative
ConditionsRu(OCOCH3)2[(S)-H8-BINAP] catalyst, standard hydrogenation conditions

Ensures reliable, high-yield production of specific chiral C6 building blocks for pharmaceuticals and agrochemicals without requiring novel catalyst development.

Organoleptic Threshold and Formulation Specificity

In flavor and fragrance manufacturing, the structural difference of a single methylene unit between (E)-2-methyl-2-pentenoic acid and its lower homolog, tiglic acid, results in a non-interchangeable application profile. 2-Methyl-2-pentenoic acid (FEMA 3195) is characterized by a sweet, jammy, strawberry-like aroma, whereas tiglic acid (FEMA 3599) imparts a spicy, caramellic, and bakery-like note. Consequently, for formulations requiring a fruity/berry top note, 2-methyl-2-pentenoic acid cannot be substituted by tiglic acid, as the latter fundamentally shifts the sensory baseline and formulation compatibility [1].

Evidence DimensionPrimary organoleptic profile and formulation utility
Target Compound Data2-Methyl-2-pentenoic acid (Sweet, berry, strawberry notes)
Comparator Or BaselineTiglic acid (Spicy, caramellic, bakery notes)
Quantified DifferenceComplete divergence in sensory category (Fruity vs. Spicy/Brown)
ConditionsStandardized olfactory and flavor profile evaluation

Prevents catastrophic flavor/fragrance profile shifts in commercial consumer product formulations.

Isomeric Purity and Thermal Handling Stability

Commercial procurement of 2-methyl-2-pentenoic acid prioritizes the pure (E)-isomer (≥98% purity), which exhibits a distinct melting point of 26-28 °C, allowing it to transition predictably between a crystalline solid at cooler room temperatures and a mobile liquid upon mild warming. In contrast, crude synthesis mixtures containing significant proportions of the (Z)-isomer or un-isomerized 2-methyl-3-pentenoic acid suffer from severe melting point depression, remaining as inconsistent, difficult-to-crystallize liquids. This batch-to-batch variability in physical state complicates automated dispensing and precise mass-based dosing in industrial reactors [1].

Evidence DimensionMelting point and phase consistency at ambient conditions
Target Compound Data≥98% (E)-2-Methyl-2-pentenoic acid (Defined mp 26-28 °C, predictable phase transition)
Comparator Or BaselineCrude (E)/(Z) mixtures (Depressed melting point, variable liquid state)
Quantified DifferenceSharp melting transition vs. broad/depressed liquid range
ConditionsStandard laboratory ambient conditions (20-25 °C)

High isomeric purity is critical for reproducible handling, automated dispensing, and consistent crystallization in scaled-up manufacturing.

Precursor for Chiral Pharmaceutical and Agrochemical Intermediates

Due to its highly predictable behavior in asymmetric hydrogenation using Ru-BINAP or dinuclear gold(I) complexes, (E)-2-methyl-2-pentenoic acid is a highly reliable starting material for synthesizing optically active 2-methylpentanoic acid derivatives. These chiral building blocks are essential in the development of complex agrochemicals and cytotoxic natural products, where precise stereocontrol at the C2 position is mandatory [1].

High-Impact Flavor and Fragrance Compounding

As a JECFA and FEMA approved ingredient, this compound is strictly required for formulations demanding an authentic, jammy strawberry or mixed-berry profile. Its distinct organoleptic properties cannot be replicated by its homologs like tiglic acid, making it the definitive choice for premium fruity flavorings in food, beverage, and daily chemical essence applications [2].

Advanced Esterification for Specialty Monomers

The pure (E)-isomer serves as a reliable substrate for synthesizing specialty esters (e.g., ethyl 2-methyl-2-pentenoate). The high isomeric purity ensures consistent polymerization kinetics and predictable thermal properties when these esters are utilized as monomers or co-monomers in advanced materials and coatings [3].

Physical Description

colourless to pale yellow liquid; fruity aroma

XLogP3

1.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

114.068079557 Da

Monoisotopic Mass

114.068079557 Da

Heavy Atom Count

8

Density

0.976-0.982

UNII

44I99E898B

GHS Hazard Statements

Aggregated GHS information provided by 1296 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (79.24%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

16957-70-3
3142-72-1

Wikipedia

2-methyl-2-pentenoic acid

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

2-Pentenoic acid, 2-methyl-: ACTIVE
2-Pentenoic acid, 2-methyl-, (2E)-: ACTIVE

Dates

Last modified: 08-15-2023

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